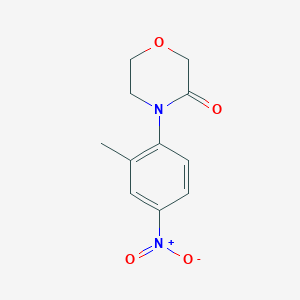

4-(2-Methyl-4-nitrophenyl)morpholin-3-one

Vue d'ensemble

Description

4-(2-Methyl-4-nitrophenyl)morpholin-3-one is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 g/mol It is a morpholine derivative, characterized by the presence of a morpholin-3-one ring substituted with a 2-methyl-4-nitrophenyl group

Méthodes De Préparation

The synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one typically involves the reaction of 2-methyl-4-nitroaniline with ethylene oxide under specific conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the morpholin-3-one ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Analyse Des Réactions Chimiques

4-(2-Methyl-4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies indicate that 4-(2-Methyl-4-nitrophenyl)morpholin-3-one exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 16 µg/mL |

| Acylhydrazone derivatives | E. coli | 32 µg/mL |

The compound's effectiveness is attributed to its ability to penetrate bacterial cell membranes, likely enhanced by the presence of the nitro group, which increases lipophilicity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated its cytotoxic effects against various cancer cell lines, with mechanisms of action involving:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It halts the progression of the cell cycle, preventing cancer cell proliferation.

The biological activity is believed to involve enzyme inhibition and the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells .

Case Studies

Several studies have documented the efficacy of this compound in both antimicrobial and anticancer assays:

- Antimicrobial Efficacy Study : A comprehensive study assessed the compound's activity against resistant bacterial strains using a series of biological screening methods. Results confirmed its potential as a therapeutic agent against infections caused by resistant bacteria.

- Cancer Cell Line Evaluation : Another study focused on the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell viability and induction of apoptosis. The study utilized flow cytometry and other analytical techniques to quantify these effects.

Mécanisme D'action

The mechanism of action of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparaison Avec Des Composés Similaires

4-(2-Methyl-4-nitrophenyl)morpholin-3-one can be compared with other similar compounds, such as:

4-(2-Nitrophenyl)morpholin-3-one: This compound lacks the methyl group, which may affect its reactivity and biological activity.

4-(4-Nitrophenyl)morpholin-3-one: The nitro group is positioned differently, which can influence the compound’s chemical properties and applications.

4-(2-Aminophenyl)morpholin-3-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-(2-Methyl-4-nitrophenyl)morpholin-3-one is a morpholine derivative that has garnered attention due to its potential pharmacological activities. This compound is structurally related to other biologically active morpholine derivatives, which have been studied for various therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 845729-40-0

This compound features a morpholine ring substituted with a nitrophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and repair.

- Antimicrobial Activity : The nitro group in the structure may enhance its ability to penetrate bacterial cell walls, leading to increased efficacy against various pathogens.

- Anti-inflammatory Effects : Morpholine derivatives often demonstrate anti-inflammatory properties by modulating cytokine production.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several morpholine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | <0.03125 | Staphylococcus aureus |

| 1–4 | Klebsiella pneumoniae | |

| <0.125 | Escherichia coli |

The compound exhibited potent antibacterial activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent.

Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a promising role in managing inflammatory conditions.

Case Study 1: Efficacy Against Multidrug-resistant Strains

A research study focused on the efficacy of this compound against multidrug-resistant Staphylococcus aureus. In an in vivo mouse model, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups, indicating its potential for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, further supporting its therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates low solubility in water but good solubility in organic solvents like ethanol and dimethylformamide. This property may influence its bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

4-(2-methyl-4-nitrophenyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-8-6-9(13(15)16)2-3-10(8)12-4-5-17-7-11(12)14/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHAJQYICHZCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.